2-methyl-4-(5-{[4-(3-methylpyridin-4-yl)-1,4-diazepan-1-yl]methyl}-2-thienyl)but-3-yn-2-ol
Description
The compound “2-methyl-4-(5-{[4-(3-methylpyridin-4-yl)-1,4-diazepan-1-yl]methyl}-2-thienyl)but-3-yn-2-ol” is a complex organic molecule. It contains several functional groups and rings, including a pyridine ring, a diazepane ring, and a thiophene ring . The molecule also contains a hydroxyl group, which can undergo corresponding nucleophilic substitution reactions under alkaline conditions .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various reagents. For instance, the synthesis of related imidazole-containing compounds involves the reaction of glyoxal and ammonia . Another example is the protodeboronation of pinacol boronic esters, which is a valuable but not well-developed transformation .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques like X-ray crystallography . The molecule likely has a high degree of rotational freedom due to the presence of multiple single bonds .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by its functional groups. For example, the hydroxyl group can undergo nucleophilic substitution reactions under alkaline conditions . Additionally, the presence of the pyridine and diazepane rings could influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the hydroxyl group could make the compound polar and potentially soluble in water .Future Directions
Properties
IUPAC Name |
2-methyl-4-[5-[[4-(3-methylpyridin-4-yl)-1,4-diazepan-1-yl]methyl]thiophen-2-yl]but-3-yn-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3OS/c1-17-15-22-10-8-20(17)24-12-4-11-23(13-14-24)16-19-6-5-18(26-19)7-9-21(2,3)25/h5-6,8,10,15,25H,4,11-14,16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPMUWZLPWMTEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)N2CCCN(CC2)CC3=CC=C(S3)C#CC(C)(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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